4-Chloro-5-methoxy-3-nitroquinoline

Description

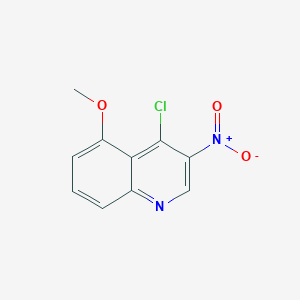

4-Chloro-5-methoxy-3-nitroquinoline (C₁₀H₇ClN₂O₃, molecular weight: 238.63) is a nitro-substituted quinoline derivative characterized by three functional groups: a chloro substituent at position 4, a methoxy group at position 5, and a nitro group at position 3 . Its structure renders it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

Properties

Molecular Formula |

C10H7ClN2O3 |

|---|---|

Molecular Weight |

238.63 g/mol |

IUPAC Name |

4-chloro-5-methoxy-3-nitroquinoline |

InChI |

InChI=1S/C10H7ClN2O3/c1-16-8-4-2-3-6-9(8)10(11)7(5-12-6)13(14)15/h2-5H,1H3 |

InChI Key |

WCZBVBVBEZJZNO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=NC=C(C(=C21)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 4-Chloro-5-methoxy-3-nitroquinoline, typically involves classical methods such as the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach reactions . These methods often require specific catalysts, solvents, and reaction conditions. For example, the Friedländer synthesis involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry approaches to minimize environmental impact. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . For instance, the use of transition metal-catalyzed reactions and ionic liquid-mediated reactions are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methoxy-3-nitroquinoline undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinoline-4-carboxylic acid .

Scientific Research Applications

4-Chloro-5-methoxy-3-nitroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5-methoxy-3-nitroquinoline involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Effects

The reactivity and applications of quinoline derivatives are heavily influenced by substituent positions and functional groups. Below is a comparative analysis with key analogues:

Table 1: Comparison of 4-Chloro-5-methoxy-3-nitroquinoline with Analogues

Key Differences and Implications

Nitro Group Impact: The nitro group at position 3 in this compound introduces strong electron-withdrawing effects, enhancing electrophilic substitution reactivity compared to non-nitro analogues like 4-chloro-5-methoxyquinoline . This makes the nitro-substituted compound more reactive in coupling or reduction reactions. The absence of the nitro group in 4-chloro-5-methoxyquinoline reduces its molecular weight (209.63 vs. 238.63) and alters its applications, favoring use in less polarized reaction environments .

Methoxy and Chloro Substituents: Methoxy groups at position 5 (in both the target compound and 4-chloro-5-methoxyquinoline) act as electron-donating groups, moderating the electron-deficient quinoline ring. However, the presence of a chloro group at position 4 in both compounds enhances susceptibility to nucleophilic aromatic substitution .

Heterocyclic Variations: Compounds like 4-amino-5-methoxynicotinonitrile (a pyridine derivative) and 6-methoxyquinoline N-oxide exhibit distinct reactivity due to differences in ring structure. For example, the N-oxide in 6-methoxyquinoline N-oxide increases polarity, making it useful in oxidation reactions , while the nitrile group in nicotinonitrile derivatives facilitates cyanation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.